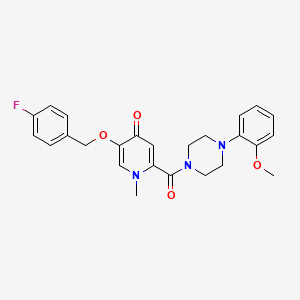
5-((4-fluorobenzyl)oxy)-2-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
5-((4-fluorobenzyl)oxy)-2-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one is a useful research compound. Its molecular formula is C25H26FN3O4 and its molecular weight is 451.498. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 5-((4-fluorobenzyl)oxy)-2-(4-(2-methoxyphenyl)piperazine-1-carbonyl)-1-methylpyridin-4(1H)-one represents a significant advancement in medicinal chemistry, particularly in the context of neuropharmacological applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a pyridine ring, a piperazine moiety, and a fluorobenzyl ether. Its molecular formula is C₂₁H₂₃FN₂O₃, and it exhibits properties that suggest potential interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, particularly in the realm of neuropharmacology and enzyme inhibition.
Key Activities
- Enzyme Inhibition :
- Neuropharmacological Effects :
- Antimelanogenic Effects :
The mechanism by which this compound exerts its biological effects appears to involve:
- Competitive Binding : The compound competes with substrates for binding to the active site of tyrosinase, effectively reducing melanin production .
- Receptor Modulation : As a piperazine derivative, it likely interacts with various neurotransmitter receptors, influencing mood and anxiety pathways .
Study 1: Tyrosinase Inhibition
In a study evaluating the inhibitory effects of various piperazine derivatives on Agaricus bisporus tyrosinase (AbTYR), the compound demonstrated significant inhibition with an IC50 value indicative of its potential as a therapeutic agent for conditions related to hyperpigmentation. The kinetic analysis confirmed its competitive inhibition profile.
Study 2: Neuropharmacological Assessment
A mini-review highlighted the neuropharmacological potential of piperazine derivatives, noting that compounds similar to this compound showed promise as anxiolytics due to their interaction with serotonin receptors . This suggests that further exploration into its effects on mood disorders could be beneficial.
Data Table: Biological Activity Summary
Eigenschaften
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-2-[4-(2-methoxyphenyl)piperazine-1-carbonyl]-1-methylpyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26FN3O4/c1-27-16-24(33-17-18-7-9-19(26)10-8-18)22(30)15-21(27)25(31)29-13-11-28(12-14-29)20-5-3-4-6-23(20)32-2/h3-10,15-16H,11-14,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWJCZGRVPMRIAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C3=CC=CC=C3OC)OCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26FN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














